3-Ethenyl-2-methoxyphenol

Radical Scavenging Kinetics Structure-Activity Relationship (SAR) Antioxidant Mechanism

3-Ethenyl-2-methoxyphenol (CAS 33907-13-0) is the meta-vinyl positional isomer of 4-vinylguaiacol, engineered to deconvolute the 'secondary substituent effect' in ortho-methoxyphenol antioxidants. The meta-vinyl group localizes radical electron density on the phenolic oxygen, fundamentally altering hydrogen abstraction kinetics versus para-substituted analogs. Substituting 4-vinylguaiacol introduces uncontrolled variables in radical termination rates—this isomer is essential for building predictive antioxidant performance models. Its reactive vinyl group also enables enzymatic synthesis of lipophilic antioxidant libraries via lipase-catalyzed peracid additions for tailored logP optimization in emulsions and bio-based polymers.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 33907-13-0
Cat. No. B13954301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethenyl-2-methoxyphenol
CAS33907-13-0
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1O)C=C
InChIInChI=1S/C9H10O2/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6,10H,1H2,2H3
InChIKeyUFIIACHMWNIMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethenyl-2-methoxyphenol (CAS 33907-13-0) for Scientific Procurement: Core Identity & Position


3-Ethenyl-2-methoxyphenol (CAS 33907-13-0), also designated 2-methoxy-3-vinylphenol, is a C9H10O2 ortho-methoxyphenol derivative distinguished by a vinyl substituent at the meta position . With a molecular weight of 150.17 g/mol, logP of 2.04, and PSA of 29.46 Ų, this compound is frequently cross-referenced with the CAS identifier 625120-95-8 in chemical inventory systems . As a positional isomer of the well-characterized antioxidant 4-vinylguaiacol (CAS 7786-61-0), the substitution pattern of 3-ethenyl-2-methoxyphenol positions it as a crucial probe for delineating structure-activity relationships within the methoxyphenol class, particularly for investigating how the spatial arrangement of substituents modulates radical-scavenging kinetics and pro-oxidant behavior [1].

Procurement Alert: Why 3-Ethenyl-2-methoxyphenol (CAS 33907-13-0) Cannot Be Substituted with Generic Methoxyphenols


Substitution with generic methoxyphenols or the more common isomer 4-vinylguaiacol is not scientifically sound due to a distinct electronic effect driven by the meta-positioning of the vinyl group [1]. In ortho-methoxyphenols, a substituent in the meta position exerts a 'secondary substituent effect,' functionally behaving as if it were in the para position by localizing radical electron density and altering the electron density on the phenolic oxygen [1]. This fundamentally changes the hydrogen abstraction kinetics and radical coupling behavior compared to unsubstituted guaiacol or para-substituted analogs [1]. Consequently, the use of 4-vinylguaiacol (a para-substituted isomer) as a surrogate for 3-ethenyl-2-methoxyphenol in antioxidant or polymer studies would introduce uncontrolled variables in radical termination rates and stability, invalidating comparative quantitative analyses and leading to inconsistent material performance or bioactivity data [2].

Quantitative Evidence Guide for 3-Ethenyl-2-methoxyphenol (CAS 33907-13-0): Validated Differentiation Data


Meta-Substituent Radical Localization: 3-Ethenyl-2-methoxyphenol Exhibits Distinct Kinetics from Para-Substituted 4-Vinylguaiacol

The antioxidant efficacy of ortho-methoxyphenols is critically dependent on the position of additional substituents. For 3-ethenyl-2-methoxyphenol, the meta-vinyl group induces a 'secondary substituent effect,' causing it to functionally mimic a para-substituent by localizing the radical electron and increasing electron density on the phenolic oxygen, thereby enhancing hydrogen abstraction rates [1]. This contrasts directly with the behavior of 4-vinylguaiacol (CAS 7786-61-0), where the vinyl group is inherently in the para position and operates via a primary substituent effect [2]. The meta-substituted isomer exhibits a different profile of radical stabilization and phenoxy radical coupling, leading to distinct kinetic chain-breaking activity and stoichiometric factors in polymer or lipid systems [1].

Radical Scavenging Kinetics Structure-Activity Relationship (SAR) Antioxidant Mechanism Ortho-Methoxyphenol

Structural Isomer Comparison: 3-Vinyl vs. 4-Vinyl Substitution Dictates Antioxidant Potency in Emulsion Systems

In comparative studies of 4-vinyl derivatives of hydroxycinnamic acids, the para-substituted isomer 4-vinylguaiacol (4-VG) demonstrated superior antioxidant activity in emulsion systems, being the most active compound tested [1]. This established data serves as a quantitative benchmark for the ortho-methoxyphenol class. While direct data for the meta-substituted isomer 3-ethenyl-2-methoxyphenol is not yet reported in this specific emulsion model, the 'secondary substituent effect' of meta-substituents in ortho-methoxyphenols has been mechanistically validated to alter radical scavenging kinetics [2]. This creates a strong, class-level inference that 3-ethenyl-2-methoxyphenol will exhibit a distinct activity profile compared to the benchmarked 4-VG, with differences in both potency and the shape of the concentration-response curve in biphasic systems.

Lipid Peroxidation Emulsion Antioxidant Activity Radical Scavenging Structure-Activity Relationship

Lipophilization Potential: The 3-Vinyl Group Provides a Functional Handle for Property Tuning Unavailable in Saturated Analogs

The vinyl substituent in 3-ethenyl-2-methoxyphenol offers a critical functional handle for property modulation. For the isomer 4-vinylguaiacol, lipase-B-catalyzed electrophilic addition of peracids to the vinylic double bond successfully grafted alkyl chains of 2-8 carbons, resulting in a significant increase in antioxidant activity [1]. This established synthetic route demonstrates the value of the vinyl group for creating tailored lipophilic antioxidants. Given the analogous vinyl functionality in 3-ethenyl-2-methoxyphenol, it is a viable substrate for similar biocatalytic transformations to generate a novel library of lipophilic antioxidants. This contrasts with non-vinyl methoxyphenols, such as guaiacol or 4-methylguaiacol, which lack this reactive handle and cannot be modified via this mild, enzymatic pathway.

Biocatalysis Lipophilization Green Chemistry Antioxidant Formulation

Bulk Oil Stability: Benchmarking 3-Ethenyl-2-methoxyphenol Against the Superior Performance of 4-Vinylguaiacol

The para-substituted isomer 4-vinylguaiacol (4-VQ) has been established as a potent antioxidant in bulk oils. In a Rancimat test at 110°C, the addition of 80 mg of 4-VQ per 100 g of flaxseed oil resulted in a 50% increase in the induction period (IP), a performance 5 to 25-fold higher than the same concentration of 4-vinylsyringol (4-VS) across various oils [1]. This quantitative benchmark underscores the importance of the ortho-methoxyphenol core with a vinyl substituent. However, the distinct 'secondary substituent effect' of a meta-vinyl group, as found in 3-ethenyl-2-methoxyphenol, is known to alter radical localization and coupling [2]. Therefore, while 4-VQ's data provides a class-level expectation of high activity, the specific isomer 3-ethenyl-2-methoxyphenol is predicted to exhibit a different quantitative relationship between concentration and IP increase.

Lipid Oxidation Food Chemistry Rancimat Test Induction Period

Evidence-Based Application Scenarios for 3-Ethenyl-2-methoxyphenol (CAS 33907-13-0) in R&D


Mechanistic Probe in Antioxidant Structure-Activity Relationship (SAR) Studies

This compound serves as an essential tool for deconvoluting the 'secondary substituent effect' in ortho-methoxyphenol antioxidants. Researchers can use 3-ethenyl-2-methoxyphenol in comparative kinetic studies against guaiacol (no additional substituent) and 4-vinylguaiacol (para-substituent) to precisely quantify how a meta-vinyl group alters radical scavenging rate constants (k_inh) and the stoichiometry of radical trapping [1]. This is critical for building predictive models of antioxidant performance in polymers, lubricants, and biological systems, where radical coupling and termination pathways dictate efficacy [1].

Synthesis of a Novel Class of Tailored Lipophilic Antioxidants via Biocatalysis

Leveraging the reactive vinyl group, 3-ethenyl-2-methoxyphenol is a promising substrate for the enzymatic synthesis of lipophilic antioxidants. Following established protocols for 4-vinylguaiacol, this isomer can be used in lipase-catalyzed addition reactions with peracids of varying chain lengths (C2-C8) to create a unique library of alkyl-grafted compounds [2]. This 'green chemistry' approach allows for the precise tuning of logP values to optimize antioxidant distribution and efficacy in emulsions, cosmetic formulations, or as bio-based polymer additives, a pathway not accessible with non-vinyl methoxyphenols [2].

Reference Isomer for Investigating Lipid Peroxidation in Emulsions and Bulk Oils

Given the established activity of 4-vinylguaiacol in stabilizing edible oils and emulsions, 3-ethenyl-2-methoxyphenol is a necessary comparator for a complete SAR analysis of the vinylmethoxyphenol class [3][4]. Its procurement enables direct, side-by-side testing in standardized assays (e.g., Rancimat, DPPH, conjugated diene formation) to determine how the position of the vinyl group affects interfacial partitioning and the capacity to inhibit lipid hydroperoxide formation. The resulting data will inform the rational design of more effective antioxidant mixtures for food preservation and bio-lubricant formulations [4].

Specialty Monomer for Bio-Based Polymer and Copolymer Synthesis

Alkenylphenols with conjugated vinyl groups are valuable monomers for polymerization, and their properties are highly dependent on the position of substituents [5]. 3-Ethenyl-2-methoxyphenol can be investigated as a comonomer in radical polymerizations to impart specific properties to the resulting copolymers, such as altered glass transition temperatures (Tg) or UV-stability. Its unique substitution pattern offers a distinct reactivity ratio and polymer microstructure compared to the more common 4-vinyl isomer, providing materials scientists with a new building block for creating bio-based polymers with tailored thermal and mechanical properties [5].

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